molecular formula C12H5ClF5N3O B3040096 N5-(3,5-Difluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide CAS No. 154934-69-7

N5-(3,5-Difluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No. B3040096
CAS RN: 154934-69-7
M. Wt: 337.63 g/mol
InChI Key: ZJUCPOQDJIMIMO-UHFFFAOYSA-N
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Description

The compound N5-(3,5-Difluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often synthesized for their potential use in medicinal chemistry, particularly as anticancer agents. The specific compound is not directly described in the provided papers, but related compounds with similar structures have been synthesized and studied for their crystal structures and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the cyclization of various precursors. For instance, the synthesis of a pincer-type compound with pyridine and pyrimidine units was achieved through a process that involved the formation of strong N–H⋯O hydrogen bonds . Another related compound, a pyrazolo[1,5-a]pyrimidine derivative, was synthesized by chlorination and aminization from a diol precursor . Similarly, a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines was synthesized through cyclocondensation reactions catalyzed by titanium isopropoxide or boron trifluoride etherate . These methods could potentially be adapted for the synthesis of N5-(3,5-Difluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by X-ray crystallography. The crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined to belong to the triclinic system . Another study reported the crystal structures of two forms of a 2-chloro-5-p-toluoylamino-N-p-tolyl-4-p-tolylamino-6-pyrimidinecarboxamide, which were found to be almost planar due to intramolecular hydrogen bonds . These findings suggest that the molecular structure of N5-(3,5-Difluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide could also exhibit planarity and intramolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, the presence of trifluoromethyl groups can affect the electron distribution and reactivity of the compound . The synthesis of pyrimidine derivatives often involves reactions such as cyclization, chlorination, aminization, and condensation . These reactions are crucial for introducing various functional groups that can confer desired biological properties to the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of fluorine atoms, as in the case of trifluoromethyl groups, can significantly affect these properties by increasing the compound's lipophilicity and potential to form hydrogen bonds . The crystal packing and intermolecular interactions, such as hydrogen bonding, also play a role in the overall stability of the compound .

properties

IUPAC Name

2-chloro-N-(3,5-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF5N3O/c13-11-19-4-8(9(21-11)12(16,17)18)10(22)20-7-2-5(14)1-6(15)3-7/h1-4H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUCPOQDJIMIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-(3,5-Difluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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